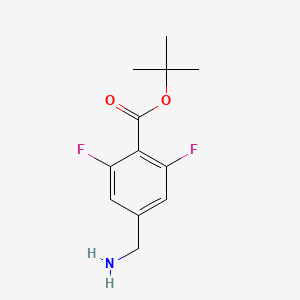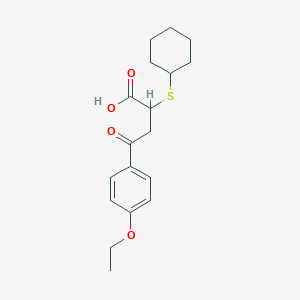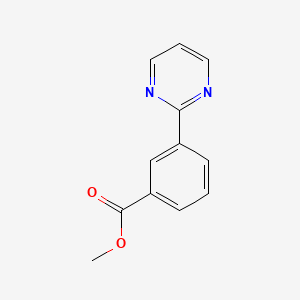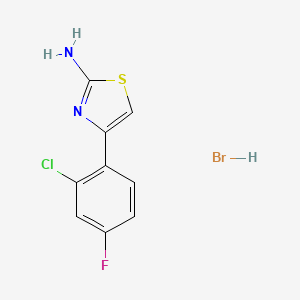
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate, also known as DBA-NH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a building block for drug discovery.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been used as a building block for the synthesis of various biologically active compounds. For instance, it has been used to synthesize inhibitors of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has also been employed in the synthesis of inhibitors of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been used to synthesize potent inhibitors of the hepatitis C virus.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate is not well understood. However, it is believed to act as a covalent modifier of proteins, thereby inhibiting their activity. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to inhibit the activity of protein tyrosine phosphatases and histone deacetylases, which are known to be involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against various enzymes, including protein tyrosine phosphatases and histone deacetylases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate in lab experiments is its ease of synthesis. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate can be synthesized in two steps from commercially available starting materials. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, one limitation of using Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate is its potential toxicity. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate in scientific research. One potential application is in the development of novel therapies for cancer. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against histone deacetylases, which are known to play a role in the development of various types of cancer. Therefore, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new cancer therapies. Additionally, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new antiviral therapies. Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate has been shown to exhibit potent inhibitory activity against the hepatitis C virus, which is a major cause of liver disease worldwide. Therefore, Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate may be useful in the development of new therapies for this disease.
Synthesemethoden
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate can be synthesized through a two-step reaction process. The first step involves the reaction of tert-butyl 4-formyl-2,6-difluorobenzoate with paraformaldehyde in the presence of ammonium formate as a catalyst. The resulting intermediate is then reacted with ammonia in methanol to yield Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate as a white crystalline solid.
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)10-8(13)4-7(6-15)5-9(10)14/h4-5H,6,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNWQYNYKOUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1F)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(aminomethyl)-2,6-difluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine](/img/structure/B2796048.png)

![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)
![6-Amino-7-benzimidazol-2-yl-5-benzylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2796051.png)


![N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide](/img/structure/B2796056.png)
